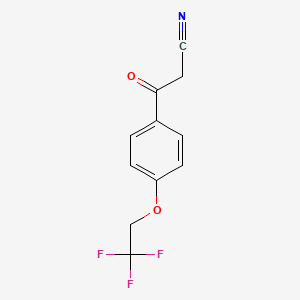

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

Description

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is a fluorinated aromatic acetonitrile derivative characterized by a trifluoroethoxy substituent at the para position of the benzene ring and a benzoylacetonitrile functional group. The trifluoroethoxy group enhances electron-withdrawing properties, influencing reactivity and metabolic stability, a common strategy in drug design to improve bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name |

3-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-9-3-1-8(2-4-9)10(16)5-6-15/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDTUICIGLDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzoylacetonitrile and the trifluoroethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoroethoxy group can be displaced by nucleophiles under appropriate conditions.

Oxidation: The benzoylacetonitrile moiety can undergo oxidation to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzoylacetonitriles with various nucleophiles.

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Flecainide

One of the most notable applications of 4-(2,2,2-trifluoroethoxy)benzoylacetonitrile is its role in the synthesis of Flecainide , a potent anti-arrhythmic agent used to treat certain types of heart rhythm disorders. The synthesis involves multiple steps where this compound acts as a key intermediate:

- Starting Material : The synthesis begins with the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, which is then converted into 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid through a series of reactions involving halogenation and alkylation processes .

- Formation of Flecainide : The benzoic acid derivative is subsequently transformed into Flecainide by reacting it with 2-(aminomethyl)piperidine or 2-(aminomethyl)pyridine, followed by catalytic hydrogenation to achieve the desired pharmacological properties .

B. Mechanism of Action

Flecainide works by blocking sodium channels in cardiac tissue, which helps to stabilize the heart's electrical activity. This mechanism is crucial for its effectiveness in managing arrhythmias .

Agricultural Applications

A. Herbicide Development

This compound has also been explored for its potential use in developing herbicides. The compound serves as an intermediate in the synthesis of various herbicides that target specific weed species while minimizing harm to crops .

- Example Herbicide : One such herbicide derived from this compound is tembotrione , which is effective in controlling weeds in maize fields. The synthesis involves using this compound as a precursor to create active herbicidal agents with selective action against unwanted vegetation .

Summary of Key Findings

| Application Area | Compound/Process | Key Findings |

|---|---|---|

| Pharmaceutical | Flecainide | Effective anti-arrhythmic agent; sodium channel blocker |

| Agricultural | Herbicide (Tembotrione) | Selective weed control in maize; derived from intermediates |

Case Studies and Research Insights

Several studies have documented the efficiency and effectiveness of using this compound in both pharmaceutical and agricultural contexts:

- Pharmaceutical Case Study : Research has shown that modifications to the synthesis pathway can improve yields and reduce costs associated with Flecainide production, highlighting the importance of optimizing chemical processes involving this compound .

- Agricultural Case Study : Field trials have demonstrated that herbicides derived from this compound significantly reduce weed populations without adversely affecting crop yield or health, showcasing its potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets of target proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile with structurally related acetonitrile derivatives, emphasizing substituent effects, molecular properties, and applications:

Notes:

- Positional and functional group variations significantly alter physicochemical properties.

- Molecular weight and lipophilicity : The trifluoroethoxy derivative (MW 245.2) has higher lipophilicity than the difluoroethoxy analog (MW 197.2), which may influence blood-brain barrier penetration in CNS-targeting drugs .

- Synthetic utility : Acetonitrile derivatives with para-substituted fluorinated ethers are critical intermediates in synthesizing protease inhibitors and kinase inhibitors, leveraging fluorine’s ability to modulate binding affinity .

Research Findings and Structural Insights

a. Trifluoroethoxy vs. Difluoroethoxy Substitution

- Electron-withdrawing effects : The trifluoroethoxy group (-CF₃CH₂O) exhibits stronger electron withdrawal than -CF₂CH₂O or -OCH₃, reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at meta positions .

b. Benzoylacetonitrile vs. Phenylacetonitrile Backbone

- The benzoylacetonitrile moiety (-COCH₂CN) introduces a ketone group adjacent to the nitrile, increasing polarity compared to phenylacetonitrile (-CH₂CN). This could improve solubility in polar solvents but reduce membrane permeability .

c. Fluorine’s Role in Drug Design

- Fluorinated analogs, such as those in , demonstrate improved pharmacokinetic profiles. For instance, trifluoroethoxy-containing compounds show resistance to oxidative metabolism in liver microsomes, extending half-life .

Biological Activity

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological systems.

Chemical Structure and Properties

The compound features a benzoylacetonitrile moiety with a trifluoroethoxy substituent, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In cancer research, the compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

A notable study evaluated its effects on breast cancer cells (MCF-7) and found that treatment with this compound led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that a formulation containing this compound significantly reduced infection rates compared to standard treatments.

- Case Study 2 : In vitro analysis on human lung cancer cells demonstrated that the compound not only inhibited growth but also enhanced the effectiveness of conventional chemotherapy agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a trifluoroethoxy-substituted benzoyl chloride with acetonitrile derivatives. A stepwise approach includes:

Trifluoroethoxy group introduction : React 4-hydroxybenzaldehyde with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(2,2,2-trifluoroethoxy)benzaldehyde .

Cyanide incorporation : Convert the aldehyde to the nitrile via a condensation reaction with acetonitrile derivatives, using catalysts like ammonium acetate in acetic acid .

Optimization Tips :

- Monitor reaction temperature (60–80°C) to avoid decomposition of the trifluoroethoxy group.

- Use anhydrous solvents to minimize hydrolysis side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₈F₃NO₂, theoretical [M+H]⁺ = 268.0521) .

- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The -OCH₂CF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:

- Activates the benzoylacetonitrile core : Enhances electrophilicity at the nitrile and carbonyl positions, facilitating nucleophilic additions or Suzuki-Miyaura couplings .

- Stabilizes intermediates : The trifluoroethoxy group reduces electron density on the aromatic ring, stabilizing transition states in palladium-catalyzed reactions .

Experimental Validation : - Compare reaction rates with non-fluorinated analogs using kinetic studies.

- Use Hammett substituent constants (σₚ values) to quantify electronic effects .

Q. What computational strategies can resolve discrepancies between predicted and experimental binding affinities in biological target studies?

Methodological Answer:

- Density Functional Theory (DFT) : Model the compound’s electrostatic potential surface to predict binding interactions with enzymes (e.g., cytochrome P450 isoforms) .

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating solvation effects and protein flexibility over 100-ns trajectories .

Addressing Discrepancies : - Re-parameterize force fields to account for the -CF₃ group’s van der Waals radii and partial charges.

- Validate with isothermal titration calorimetry (ITC) to measure experimental binding constants .

Q. How can researchers resolve contradictory data on the stability of this compound under acidic/basic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.